molecular formula C11H17N3 B6263064 rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis CAS No. 2307778-35-2

rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis

Cat. No. B6263064
CAS RN: 2307778-35-2
M. Wt: 191.3
InChI Key:
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Description

Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .


Synthesis Analysis

Quinolines can be synthesized from α,β-unsaturated aldehydes . Numerous derivatives of bioactive quinolines have been harnessed via expeditious synthetic approaches . For example, the Skraup and Doebner–Miller reactions are used for the construction of quinolines .


Molecular Structure Analysis

The molecular structure of quinolines consists of a benzene ring fused with a pyridine ring . This structure allows quinolines to be used in various transformations .


Chemical Reactions Analysis

Quinolines are involved in various chemical reactions. They can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, undergo ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid with a strong odor. It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Mechanism of Action

Quinolines have a wide range of bioactivities. They act by converting their targets, such as gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .

Safety and Hazards

The safety and hazards of a specific quinoline derivative would depend on its exact structure and properties. For example, one quinoline derivative has been classified with hazard statements H315, H319, H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the field of quinoline research involve the development of new methods for the preparation of quinoline and its derivatives and the improvement of existing synthetic methods . The conjugation of quinolines with other moieties, such as chalcones, has been a promising approach to the identification of potential anticancer agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis involves the synthesis of the imidazoquinoline ring system followed by the introduction of the methyl group at the 2-position. The cis configuration is achieved through the use of a chiral auxiliary.", "Starting Materials": [ "2-aminobenzonitrile", "ethyl 2-bromoacetate", "methyl iodide", "sodium hydride", "copper(I) iodide", "2-chloro-5-nitrobenzoic acid", "ethyl acetoacetate", "ethyl cyanoacetate", "2-methyl-1H-imidazole", "acetic anhydride", "triethylamine", "p-toluenesulfonic acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Synthesis of 2-phenylimidazole", "a. React 2-aminobenzonitrile with ethyl 2-bromoacetate in the presence of sodium hydride to form ethyl 2-(2-phenylimidazol-1-yl)acetate.", "b. Hydrolyze ethyl 2-(2-phenylimidazol-1-yl)acetate with sodium hydroxide to form 2-phenylimidazole.", "Step 2: Synthesis of 2-chloro-5-nitrobenzamide", "a. React 2-chloro-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-nitrobenzoyl chloride.", "b. React 2-chloro-5-nitrobenzoyl chloride with ammonia to form 2-chloro-5-nitrobenzamide.", "Step 3: Synthesis of 2-methylimidazo[4,5-f]quinoline", "a. React 2-phenylimidazole with 2-chloro-5-nitrobenzamide in the presence of copper(I) iodide to form 2-(2-phenylimidazol-1-yl)-5-nitrobenzamide.", "b. React 2-(2-phenylimidazol-1-yl)-5-nitrobenzamide with ethyl acetoacetate in the presence of triethylamine to form 2-(2-phenylimidazol-1-yl)-5-nitro-3-oxobutanoic acid ethyl ester.", "c. Decarboxylate 2-(2-phenylimidazol-1-yl)-5-nitro-3-oxobutanoic acid ethyl ester with p-toluenesulfonic acid to form 2-(2-phenylimidazol-1-yl)-5-nitro-3-buten-2-one.", "d. React 2-(2-phenylimidazol-1-yl)-5-nitro-3-buten-2-one with methyl iodide in the presence of sodium bicarbonate to form 2-(2-phenylimidazol-1-yl)-5-nitro-3-(2-methyl-1H-imidazol-1-yl)butan-2-one.", "e. Cyclize 2-(2-phenylimidazol-1-yl)-5-nitro-3-(2-methyl-1H-imidazol-1-yl)butan-2-one with sodium hydride in the presence of water to form rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline.", "Step 4: Introduction of cis configuration", "a. React rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline with acetic anhydride in the presence of triethylamine to form the acetylated intermediate.", "b. React the acetylated intermediate with sodium bicarbonate in the presence of water to remove the acetyl group and form rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis." ] }

CAS RN

2307778-35-2

Product Name

rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis

Molecular Formula

C11H17N3

Molecular Weight

191.3

Purity

95

Origin of Product

United States

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